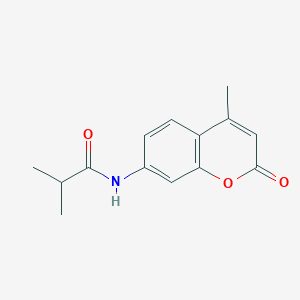
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a widely used antidepressant drug that is classified as a selective and reversible inhibitor of MAO-A. Moclobemide is a unique antidepressant that has been proven to be effective in the treatment of depression and anxiety disorders. The purpose of
作用機序
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide acts by inhibiting the activity of MAO-A, an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which helps to alleviate the symptoms of depression and anxiety. This compound has also been shown to improve cognitive function and reduce the symptoms of fatigue and sleep disturbances.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide in lab experiments is its selectivity and reversibility. This compound is a selective inhibitor of MAO-A, which means that it does not affect the activity of MAO-B. This makes it a useful tool for studying the specific effects of MAO-A inhibition. Another advantage of using this compound is its reversibility. This compound is rapidly metabolized and eliminated from the body, which means that its effects are reversible and can be easily controlled.
One of the limitations of using this compound in lab experiments is its potential for drug interactions. This compound can interact with other drugs that are metabolized by the same enzyme system, which can lead to adverse effects. Another limitation of using this compound is its potential for side effects, which can include gastrointestinal disturbances, insomnia, and headache.
将来の方向性
There are several future directions for research on 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide. One area of research is the development of new and more effective antidepressant drugs that target the monoamine neurotransmitter system. Another area of research is the exploration of the potential use of this compound in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly on its effects on cognitive function and sleep.
合成法
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide is synthesized using a simple and efficient process. The synthesis of this compound involves the reaction of 4-methyl-2-oxochromene-7-carboxylic acid with 2-amino-2-methylpropanol in the presence of a suitable solvent. The reaction is carried out at a temperature of 60-70°C for several hours. The product is then purified by recrystallization or chromatography to obtain the final product.
科学的研究の応用
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of both major depression and social anxiety disorder. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder.
特性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)14(17)15-10-4-5-11-9(3)6-13(16)18-12(11)7-10/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGMEQZPCNNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)